Product packaging for Ethanolamine-13C2(Cat. No.:CAS No. 143557-81-7)

Ethanolamine-13C2

Cat. No.: B569470
CAS No.: 143557-81-7
M. Wt: 63.069
InChI Key: HZAXFHJVJLSVMW-ZDOIIHCHSA-N
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Description

Principles of Stable Isotope Labeling for Biological Investigations

The core principle of stable isotope labeling lies in the chemical equivalence but mass difference between stable isotopes and their naturally abundant counterparts numberanalytics.comcreative-proteomics.comontosight.ai. For instance, ¹³C has one more neutron than the ubiquitous ¹²C, making it heavier but chemically identical. When a molecule is synthesized or modified to incorporate these stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O), it becomes a "tracer" numberanalytics.comphysoc.orgcreative-proteomics.comontosight.ai. These tracers are physiologically indistinguishable from their unlabeled analogs but can be precisely detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which differentiate molecules based on their mass or isotopic shifts numberanalytics.commetwarebio.comontosight.aiethz.ch. This allows researchers to track the flow of specific atoms through metabolic networks, revealing the intricate biochemical pathways involved in cellular processes creative-proteomics.comethz.chmdpi.comnih.govnih.govspringernature.comnih.govdal.cacreative-proteomics.comtandfonline.comcrick.ac.uk.

Significance of Stable Isotopes in Dynamic Metabolic Analysis

Stable isotopes are crucial for dynamic metabolic analysis, providing a temporal dimension that static metabolomics approaches lack physoc.orgbitesizebio.com. By tracing the incorporation of labeled substrates into downstream metabolites, researchers can quantify metabolic fluxes—the rates at which metabolites move through biochemical reactions numberanalytics.comcreative-proteomics.comethz.chnih.govnih.govcreative-proteomics.com. This is essential for understanding metabolic pathway dynamics, identifying bottlenecks, and characterizing cellular responses to various conditions, such as disease states or genetic modifications numberanalytics.comphysoc.orgcreative-proteomics.commdpi.comspringernature.comnih.govtandfonline.comfrontiersin.org. For example, ¹³C-labeled glucose has been instrumental in studying glycolytic flux in cancer cells, revealing altered metabolic profiles characteristic of tumorigenesis numberanalytics.com. Similarly, ¹⁵N-labeled glutamine aids in understanding glutaminolysis in immune cells mdpi.com. The ability to quantify these fluxes provides a deeper understanding of cellular regulation and can identify potential therapeutic targets numberanalytics.comcreative-proteomics.commdpi.com.

Historical Context and Evolution of ¹³C Tracers in Metabolomics

The application of stable isotopes in biological research dates back to the 1930s with the pioneering work of Schoenheimer and Rittenberg, who utilized ¹⁵N to study nitrogen metabolism numberanalytics.comphysoc.org. The development and increasing availability of ¹³C-labeled precursors, such as ¹³CO₂ and ¹³CH₄, began in the 1940s, though early use was limited by low enrichment and analytical capabilities nih.govkarger.com. Significant advancements in the 1970s, driven by the advent of Fourier transform ¹³C-NMR spectroscopy and improved mass spectrometry, made ¹³C tracing more feasible ethz.chnih.govkarger.comnih.gov. These technological leaps enabled the distinction of labeled carbon atoms within molecules, providing exquisite chemical specificity nih.govkarger.com. Over time, the sensitivity, selectivity, and reliability of analytical techniques, particularly mass spectrometry, have dramatically improved, leading to the widespread adoption of ¹³C tracers in metabolomics for quantitative analysis, pathway mapping, and the discovery of novel metabolic routes numberanalytics.comethz.chnih.govnih.govcreative-proteomics.comtandfonline.comnih.goviaea.org.

Overview of Ethanolamine-¹³C₂ as a Specialized Isotopic Tracer

Ethanolamine-¹³C₂ is a specifically labeled compound designed for use as an isotopic tracer in biochemical research isotope.comisotope.commedchemexpress.com. It features two carbon atoms enriched with the ¹³C isotope, allowing for precise tracking of its metabolic fate within biological systems. Ethanolamine (B43304) is a fundamental building block for lipids and plays roles in various cellular processes isotope.com. By labeling ethanolamine with ¹³C₂, researchers can trace its incorporation into cellular components and follow its metabolic transformations isotope.comisotope.comsmolecule.com.

The primary application of Ethanolamine-¹³C₂ lies in its use within metabolic flux analysis (MFA) and broader metabolomics studies isotope.comsmolecule.com. It serves as a precursor tracer, enabling scientists to elucidate pathways involving ethanolamine or its derivatives. For example, it can be used to trace the metabolic pathways of ethanolamine-containing molecules within cells or organisms, providing insights into the regulation of lipid biosynthesis and other metabolic processes isotope.comsmolecule.com. The ¹³C₂ labeling allows for the detection of mass shifts in downstream metabolites, which, when analyzed alongside computational models, can help quantify metabolic fluxes and map pathway activities ethz.chnih.govcreative-proteomics.com.

Data Table Example: Applications of Stable Isotopes in Metabolic Research

The following table illustrates the general application areas where stable isotopes, including ¹³C-labeled compounds like Ethanolamine-¹³C₂, are instrumental:

Application AreaDescriptionKey Isotopes UsedAnalytical Techniques
Metabolic Flux Analysis (MFA) Quantifying the rates of metabolic reactions and tracing the flow of carbon/nitrogen through pathways (e.g., glycolysis, TCA cycle).¹³C, ¹⁵NMS, NMR
Metabolomics Identifying and quantifying metabolites, understanding metabolic pathway dynamics, and discovering novel metabolic pathways.¹³C, ¹⁵N, ²H, ¹⁸OMS, NMR
Biomarker Discovery Identifying metabolic signatures associated with diseases or physiological states.¹³C, ¹⁵N, ²HMS, NMR
Drug Metabolism Studies (ADME) Tracking the absorption, distribution, metabolism, and excretion of drug molecules.¹³C, ²HMS, NMR
Nutrient Utilization Studies Understanding how cells or organisms utilize specific nutrients and their incorporation into cellular components.¹³C, ¹⁵NMS, NMR
Systems Biology Integrating metabolic data with other 'omics' data (genomics, proteomics) to build comprehensive models of cellular function.¹³C, ¹⁵N, ²H, ¹⁸OMS, NMR

Compound Name Table:

Ethanolamine-13C2

Carbon-13 (¹³C)

Nitrogen-15 (¹⁵N)

Deuterium (²H)

Oxygen-18 (¹⁸O)

Glucose

Glutamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO B569470 Ethanolamine-13C2 CAS No. 143557-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745658
Record name 2-Amino(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.069 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143557-81-7
Record name 2-Amino(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143557-81-7
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Synthesis and Purity Considerations for Ethanolamine 13c2 in Research Applications

Methodologies for Precise Stable Isotope Incorporation in Ethanolamine (B43304) Derivatives

The synthesis of Ethanolamine-13C2 involves the strategic incorporation of two carbon-13 isotopes into the two-carbon backbone of the ethanolamine molecule. While specific proprietary synthesis routes are often proprietary to manufacturers, general principles involve utilizing 13C-enriched precursors in a controlled chemical synthesis.

Precursor Selection: The synthesis typically begins with precursors that already contain the 13C2 label. For instance, reactions might involve 13C-labeled ethylene (B1197577) oxide or other two-carbon fragments that can be reacted with an ammonia (B1221849) source to form the ethanolamine structure acs.org.

Reaction Conditions: Standard organic synthesis techniques are employed, often utilizing solvents such as methanol, ethanol, or dichloromethane (B109758) under controlled temperature and pressure conditions to maximize yield and minimize side reactions capes.gov.br. The goal is to ensure that the 13C label is precisely located at the C1 and C2 positions of the ethanolamine molecule.

Application-Specific Labeling: In some research contexts, this compound is not synthesized from scratch but is used as a building block to create more complex labeled molecules. For example, it can be incorporated into phospholipids (B1166683), such as phosphatidylethanolamine (B1630911), to trace lipid metabolism sigmaaldrich.comisotope.comguidechem.comnih.govnih.gov.

Table 1: Common Synthesis Approaches and Precursors

Labeling StrategyPrecursor Example(s)Reaction TypeNotes
Direct Synthesis with 13C2 Precursors13C2-labeled ethylene oxide, 13C2-labeled acetaldehyde (B116499)Reaction with ammonia or amine sourcePrecise placement of 13C atoms at C1 and C2 positions is critical.
Incorporation into Larger MoleculesThis compoundPhospholipid synthesis, peptide synthesis, etc.Used as a labeled building block for tracing metabolic pathways in biological systems.
Synthesis involving 13C2-labeled Glycine AnalogsGlycine-13C2Multi-step organic synthesisLess direct, but can be employed if specific precursors are more readily available or cost-effective.

Strategies for Achieving High Isotopic and Chemical Purity

Achieving high isotopic and chemical purity is fundamental for the integrity of research studies employing this compound. Impurities, whether unlabeled ethanolamine, other isotopologues, or unrelated chemical contaminants, can lead to misinterpretation of results.

Isotopic Enrichment: Manufacturers strive for high isotopic enrichment, typically 99 atom % 13C, to ensure that the vast majority of the molecules in the sample contain the intended label isotope.combiorxiv.orgsigmaaldrich.comscientificlabs.co.ukshoko-sc.co.jpsigmaaldrich.comisotope.comeurisotop.combuchem.comsigmaaldrich.com. This high enrichment minimizes the contribution of natural abundance isotopes, allowing for clear detection and quantification of the labeled compound in complex biological matrices.

Chemical Purity: Alongside isotopic purity, high chemical purity is also essential. This refers to the absence of other chemical species. Suppliers commonly guarantee chemical purity levels of 98% or 99% (e.g., by HPLC or gas chromatography) sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comisotope.comsigmaaldrich.comlgcstandards.commedchemexpress.commusechem.com.

Purification Techniques: Post-synthesis purification is critical. Techniques such as vacuum distillation, chromatography (e.g., HPLC), and crystallization are employed to remove reaction byproducts, unreacted starting materials, and any other chemical contaminants google.com. For instance, vacuum distillation is a standard method for separating ethanolamines, though it requires careful control to prevent degradation or discoloration google.com.

Quality Control Documentation: Reputable suppliers provide comprehensive Certificates of Analysis (CoA) that detail the isotopic enrichment, chemical purity, and results of various analytical tests performed on each batch isotope.comscientificlabs.co.ukshoko-sc.co.jpmedchemexpress.com. This documentation is vital for researchers to verify the suitability of the material for their specific application.

Table 2: Typical Purity Specifications for Research-Grade this compound

Purity ParameterTypical SpecificationAnalytical Method(s)Notes
Isotopic Purity ≥ 99 atom % 13CIsotope Ratio MS (IRMS)Ensures a high proportion of molecules contain the desired 13C2 label, crucial for sensitive detection in metabolic tracing studies.
Chemical Purity ≥ 98% or ≥ 99%HPLC, GC, NMRConfirms the absence of significant chemical contaminants, ensuring the measured signal is from this compound itself.
Assay (Chemical) ≥ 99% (CP)Titration, NMRConfirms the overall concentration of the target compound.
Water Content Varies (often low)Karl Fischer titrationImportant for accurate weighing and solution preparation.
Residual Solvents Typically < 0.5%GC-FID, GC-MSEnsures no interfering solvents from the synthesis or purification process remain.
Heavy Metal Content Trace amounts/ppmICP-MS/OESImportant for sensitive analytical applications where metal ions could interfere.

Analytical Quality Control and Characterization for Research Integrity

Robust analytical quality control (QC) is indispensable for confirming the identity, purity, and isotopic enrichment of this compound before its use in research. These QC measures ensure that the material meets the stringent requirements for accurate scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the proton environment and can confirm the presence of the ethanolamine structure.

¹³C NMR: Is particularly valuable for confirming the presence and position of the 13C label. The characteristic chemical shifts of the 13C-enriched carbons in this compound can be verified. NMR is also used as a reference standard for studying molecular structures capes.gov.br.

Quantitative NMR (qNMR): Can be employed to determine both chemical and isotopic purity by integrating signals relative to an internal standard.

Mass Spectrometry (MS):

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for analyzing this compound in biological samples and for QC. It allows for the separation of compounds based on their retention time (LC) and then their detection and mass-to-charge ratio (MS) biorxiv.orgsmolecule.comnih.govschd-shimadzu.comnih.gov.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitraps or TOFs provide high mass accuracy, enabling precise determination of the molecular weight and confirmation of the isotopic composition.

Isotope Ratio Mass Spectrometry (IRMS): Specifically used to measure the precise ratio of different isotopes, providing a direct quantification of the isotopic enrichment.

Precursor/Neutral Loss Scans: In triple quadrupole MS, these scans are effective for detecting and quantifying labeled compounds by monitoring specific mass transitions related to the 13C label nih.gov.

Other Analytical Techniques:

Gas Chromatography (GC): Can be used for assessing chemical purity and identifying volatile impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can serve as a fingerprint for the molecule arxiv.org.

Elemental Analysis: Confirms the elemental composition (C, H, N, O) of the compound.

Advanced Analytical Methodologies Employing Ethanolamine 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Metabolic Studies

NMR spectroscopy, especially when utilizing ¹³C-labeled compounds like Ethanolamine-13C2, offers non-destructive, in-depth analysis of molecular structure and metabolic processes. The incorporation of ¹³C allows for the tracking of carbon atom movement through biochemical pathways.

¹³C NMR spectroscopy is a cornerstone technique for tracing the metabolic fate of ¹³C-labeled substrates. By observing the incorporation of the ¹³C label into various metabolites, researchers can elucidate the sequence of reactions in metabolic pathways and confirm the structure of newly synthesized compounds. For instance, studies have utilized ¹³C-labeled ethanolamine (B43304) to investigate its incorporation into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PtdEtn) in biological systems, such as mouse liver models. By analyzing the ¹³C NMR spectra of tissue extracts after administration of ¹³C₂-ethanolamine, researchers can track the labeled carbons through the synthesis pathway, allowing for the estimation of enzyme activities within the pathway windows.netnih.gov. This method provides direct evidence of metabolic transformations and can differentiate between pathways based on the position and pattern of ¹³C enrichment nih.govnih.gov.

While the prompt specifies Ethanolamine-¹³C₂, ¹⁵N-labeled compounds, such as ¹⁵N-ethanolamine, are also valuable in metabolic studies, often used in conjunction with ¹³C labeling or independently. ¹⁵N NMR can monitor nitrogen metabolism and its integration with carbon pathways. Heteronuclear correlation experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation), are powerful tools for structural elucidation and for establishing direct correlations between proton and carbon signals in complex mixtures. These techniques, when applied to ¹³C or ¹⁵N-labeled metabolites derived from ethanolamine, can provide detailed structural information and confirm the metabolic connections between molecules, aiding in the mapping of metabolic networks smolecule.comscribd.comdokumen.pub. For example, ¹⁵N-labeled ethanolamine has been used to derivatize carboxylic acid metabolites, facilitating their analysis by NMR core.ac.uk.

Quantitative isotopomer analysis using NMR is a sophisticated method for determining metabolic flux, which represents the rate at which metabolites flow through biochemical pathways. By precisely measuring the distribution of ¹³C labels (isotopomers) in various metabolites originating from a ¹³C-labeled precursor like Ethanolamine-¹³C₂, researchers can mathematically model and quantify pathway activities. This approach has been applied to study glucose metabolism, where ¹³C NMR isotopomer analysis of intermediates like glutamate (B1630785) and glutamine allowed for the determination of anaplerotic flux rates in brain tumors nih.gov. Similarly, ¹³C quantitative isotopomer analysis has been employed to compare metabolic phenotypes between different cell types, such as rhabdomyosarcoma cells and primary myocytes, by tracking the fate of ¹³C from glucose to metabolites like lactate (B86563) and alanine (B10760859) nih.gov. This technique provides a dynamic view of metabolic activity, revealing how different pathways are utilized under various conditions.

Mass Spectrometry (MS)-Based Approaches for Ethanolamine-¹³C₂ Analysis

Mass spectrometry (MS) offers high sensitivity and specificity for the detection and quantification of molecules, making it indispensable for metabolomics and related analyses. When coupled with isotopic labeling, MS becomes a powerful tool for tracing and quantifying metabolites.

LC-MS and HRMS are widely used for comprehensive metabolic profiling, enabling the identification and quantification of a vast array of metabolites in complex biological samples. When ¹³C-labeled compounds like Ethanolamine-¹³C₂ are used, they can be readily distinguished from their unlabeled counterparts based on their mass-to-charge ratio (m/z). LC-MS/MS, in particular, offers high selectivity and sensitivity for targeted metabolite analysis. Studies have employed LC-MS/MS for the quantification of potential biomarkers in various biological fluids researchgate.net. The use of ¹³C-labeled standards, including those derived from ethanolamine, is crucial for accurate identification and quantification in untargeted and targeted metabolomics studies, allowing for the comprehensive mapping of metabolic landscapes otsuka.co.jpckisotopes.comfujifilm.com. HRMS further enhances these capabilities by providing accurate mass measurements, which aids in the confident identification of metabolites and the elucidation of metabolic pathways researchgate.netckisotopes.com.

Isotope-Dilution Mass Spectrometry (IDMS) is considered a gold standard for absolute quantification of analytes in complex matrices. This technique relies on the use of a stable isotope-labeled analog of the target analyte (e.g., Ethanolamine-¹³C₂) as an internal standard. The labeled standard is added to the sample at a known concentration before sample preparation and analysis. By measuring the ratio of the endogenous (unlabeled) analyte to the added labeled standard, IDMS corrects for variations in sample recovery, matrix effects, and instrument response, thereby providing highly accurate and precise absolute quantification researchgate.netckisotopes.comresearchgate.net. This method is essential for therapeutic drug monitoring, metabolic flux analysis, and clinical diagnostics, ensuring reliable quantification of metabolites like ethanolamine and its derivatives in biological samples medchemexpress.com.

Research on Ethanolamine Utilization (Eut) Bacterial Microcompartments

Bacterial microcompartments (BMCs) are proteinaceous organelles found in various bacteria, compartmentalizing specific metabolic pathways to enhance efficiency and prevent cellular damage. The ethanolamine utilization (Eut) BMCs are a prime example, housing enzymes involved in the degradation of ethanolamine. Isotopically labeled ethanolamine is essential for dissecting the biochemical reactions occurring within these specialized structures.

Delineation of Carbon and Nitrogen Source Utilization in Bacterial Metabolism

The use of this compound enables researchers to precisely track the incorporation of ethanolamine-derived carbon and nitrogen atoms into various cellular biomass components and metabolic intermediates. This is particularly important in understanding how bacteria utilize ethanolamine as a sole carbon and/or nitrogen source. By analyzing the isotopic enrichment patterns in metabolites and cellular macromolecules, scientists can map the flow of atoms through central metabolic pathways, identifying key intermediates and regulatory points. For instance, studies employing labeled ethanolamine can reveal whether the carbon skeleton is primarily directed towards the tricarboxylic acid (TCA) cycle or other anabolic pathways, and how the nitrogen atom contributes to amino acid or nucleotide biosynthesis. This level of detail is critical for understanding microbial physiology and ecological roles.

Quantitative Metabolic Flux Distribution within Eut BMC Systems

Within the Eut BMCs, ethanolamine is sequentially converted into acetaldehyde (B116499) and ammonia (B1221849). This compound allows for the quantitative assessment of metabolic flux through this pathway. By feeding labeled ethanolamine to bacteria possessing Eut BMCs and subsequently analyzing the isotopic distribution in intermediates like ethanolamine phosphate (B84403), aminoacetaldehyde, and acetaldehyde, researchers can quantify the rates of individual enzymatic steps. Techniques such as ¹³C-based metabolic flux analysis (¹³C-MFA) can be applied to determine the flux through the entire Eut pathway and its integration with central metabolism. This quantitative data provides insights into the efficiency of the BMC in processing ethanolamine and how this process is regulated under different environmental conditions. For example, flux analysis can reveal bottlenecks or preferential channeling of intermediates within the microcompartment, contributing to a deeper understanding of BMC function.

Table 1: Illustrative Metabolic Fate of this compound in Eut BMCs

Metabolite/ProductLabeling Pattern (Hypothetical)Description of Incorporation
Ethanolamine Phosphate[¹³C₂]CH₂OHCH₂NH₂-PO₄³⁻Direct substrate within BMC.
Aminoacetaldehyde[¹³C₂]NH₂CH₂CHOIntermediate product from ethanolamine deamination.
Acetaldehyde[¹³C]CH₃CHOProduct after further processing; one ¹³C retained from the original ethanolamine backbone.
Acetate[¹³C₂]CH₃COO⁻Potential downstream product of acetaldehyde metabolism.
CO₂¹²CO₂ or ¹³CO₂Depending on the specific metabolic route and labeling position.
Biomass (e.g., Amino Acids)¹³C-enrichedCarbon atoms from ethanolamine incorporated into cellular building blocks.

Applications of Ethanolamine 13c2 in Metabolic Pathway Elucidation

Contributions to Lipid Accumulation Mechanism Studies in Oleaginous Microorganisms

Oleaginous microorganisms, such as certain yeasts and microalgae, are capable of accumulating large quantities of lipids, primarily in the form of triacylglycerols (TAGs). Ethanolamine (B43304) is a component of phospholipids (B1166683), which are essential membrane lipids. Studies using Ethanolamine-13C2 can elucidate the role of ethanolamine metabolism in providing carbon and nitrogen precursors for lipid biosynthesis. By tracing the ¹³C label from ethanolamine into fatty acids and glycerol (B35011) backbones of TAGs, researchers can understand how the cell allocates carbon derived from ethanolamine towards lipid storage versus other metabolic needs. This can reveal whether ethanolamine serves as a direct carbon source for de novo fatty acid synthesis or influences lipid accumulation indirectly by affecting phospholipid turnover or providing essential nitrogen for protein synthesis, which in turn can regulate lipid metabolism. Understanding these connections is vital for optimizing microbial lipid production for industrial applications, such as biofuels and oleochemicals.

Table 2: this compound Labeling in Oleaginous Microorganism Lipid Synthesis

Lipid ComponentPotential Incorporation of ¹³C from this compoundSignificance in Lipid Accumulation
Glycerol BackbonePossible, via gluconeogenesis or related pathways.Provides the backbone for TAGs.
Fatty Acid ChainsPossible, if ethanolamine carbon enters acetyl-CoA pool.Major component of TAGs.
Phospholipid HeadgroupsDirect incorporation of ethanolamine.Membrane integrity, potential precursor pool.
Storage Lipid (TAG)¹³C enrichment in glycerol and/or fatty acids.Direct evidence of carbon flow from ethanolamine to stored lipids.

Compound List:

this compound

Ethanolamine

Ethanolamine phosphate (B84403)

Aminoacetaldehyde

Acetaldehyde (B116499)

Acetate

Triacylglycerols (TAGs)

Cellular and Organismal Studies Utilizing Ethanolamine 13c2 As a Research Probe

Prokaryotic Model Systems: Investigation of Bacterial Metabolism (e.g., Escherichia coli)

Ethanolamine (B43304) is an abundant metabolite in the mammalian gastrointestinal tract, and its utilization can confer a competitive advantage to certain bacteria, including both pathogenic and commensal strains of Escherichia coli. nih.govnih.gov Studies using isotopic tracers like Ethanolamine-13C2 have been instrumental in mapping its metabolic fate.

Integrative analyses combining genetic manipulation, quantitative proteomics, and 13C-fluxomics have elucidated the function of the ethanolamine utilization (eut) bacterial microcompartment (BMC) in E. coli. nih.govbiorxiv.org These protein-shelled organelles encapsulate the enzymes for ethanolamine breakdown, preventing the escape of toxic intermediates like acetaldehyde (B116499). nih.gov By supplying 13C-labeled ethanolamine, researchers have generated detailed flux maps that connect the Eut BMC to the central metabolism. nih.gov These studies have revealed that, contrary to some earlier suggestions, ethanolamine serves as both a carbon and a nitrogen source for E. coli K-12, sustaining its growth. nih.govbiorxiv.org The catabolism of ethanolamine proceeds via its conversion to acetaldehyde and ammonia (B1221849); the acetaldehyde is then converted into acetyl-CoA, which can enter the Krebs cycle and other central metabolic pathways. nih.gov This research underscores the metabolic flexibility of gut bacteria and highlights how they exploit specific nutrient niches within the host environment. nih.govnih.gov

OrganismIsotopic TracerKey FindingReference
Escherichia coli K-12Ethanolamine-13CDemonstrated that ethanolamine is utilized as both a carbon and a nitrogen source. nih.govbiorxiv.org
Commensal E. coliEthanolamineEthanolamine enhances growth and allows for competition with pathogenic E. coli. nih.gov

Eukaryotic Cell Culture Models

T lymphocyte activation is a critical event in the adaptive immune response, requiring a massive metabolic shift to support proliferation and effector functions. nih.govmdpi.com Recent studies have identified the synthesis of ethanolamine-containing phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE), as a key component of this metabolic reprogramming. nih.govnih.gov

To specifically track the de novo synthesis of these lipids during T cell activation, researchers have utilized this compound as a metabolic probe. nih.gov In these experiments, T cells are activated in culture media supplemented with 13C2-labeled ethanolamine. The subsequent incorporation of the 13C label into PE and plasmenyl PE is measured, providing a direct readout of their synthesis rate. nih.gov Studies using this approach have demonstrated that T cell activation leads to an upregulation of selenoprotein I (SELENOI), an ethanolamine phosphotransferase, which is crucial for the synthesis of PE. nih.govmdpi.com In SELENOI-deficient T cells, the incorporation of 13C2-ethanolamine into PE and plasmenyl PE is significantly reduced, leading to impaired proliferation and a disruption of the metabolic reprogramming that normally accompanies activation. nih.govnih.gov These findings establish a direct link between the ethanolamine utilization pathway, phospholipid synthesis, and the ability of T cells to mount an effective immune response. nih.govmdpi.com

Cell TypeExperimental ConditionKey Research Finding Using this compoundReference
Mouse T cellsT cell receptor (TCR)-induced activationUsed 13C2-labeled ethanolamine to confirm that SELENOI deficiency reduces the de novo synthesis of phosphatidylethanolamine (PE) and plasmenyl PE. nih.gov
SELENOI Knockout Mouse T cellsTCR-induced activationShowed impaired proliferation and reduced activation of the metabolic sensor AMPK compared to wild-type cells. nih.gov

Intracellular pathogens like Toxoplasma gondii must acquire essential nutrients, including lipids, from their host cells to support their rapid replication. nih.gov Phosphatidylethanolamine (PtdEtn) is a major phospholipid for this parasite, but the mechanisms by which it meets its demand have been unclear. nih.gov

To dissect the parasite's lipid acquisition strategies, researchers have employed a powerful stable isotope labeling approach using this compound. nih.gov This method allows for the precise differentiation between PtdEtn that is newly synthesized by the parasite and PtdEtn that is salvaged directly from the host cell. In one experimental setup, parasite cultures were supplemented with 13C2-ethanolamine, and the incorporation of the heavy isotope into the parasite's lipid pool was analyzed by lipidomics. nih.govresearchgate.net The results showed significant 13C2-labeling of ester-linked PtdEtn species, confirming a functional de novo synthesis pathway (the CDP-ethanolamine pathway) within the parasite. nih.gov Conversely, when host cells were pre-labeled with 13C2-ethanolamine before infection, the parasite was found to acquire labeled ether-linked PtdEtn species, demonstrating a capacity for salvaging these specific lipids from the host. nih.gov This dual strategy of synthesis and salvage highlights the metabolic adaptability of T. gondii and reveals that the CDP-ethanolamine pathway is essential for its replication and virulence. nih.gov

In Vivo Animal Models for Systemic Metabolic Flux Analysis

Magnetic resonance spectroscopy (MRS) studies have shown that lymphomatous livers often exhibit high concentrations of phosphoethanolamine, a key intermediate in the synthesis of phosphatidylethanolamine. nih.govnih.gov To understand the underlying kinetics of this metabolic alteration, in vivo studies in murine lymphoma models have been conducted using this compound.

Following the administration of (13C2)ethanolamine to mice with lymphomatous livers, the concentrations of (13C2)ethanolamine, (13C2)phosphoethanolamine, and the final product, (13C2)phosphatidylethanolamine, were monitored over time in liver extracts using 13C NMR spectroscopy. nih.gov The kinetic data were then fitted to metabolic models to estimate the maximal activities of the enzymes involved in the pathway. nih.gov These studies revealed that in the lymphomatous liver, the activities of ethanolamine kinase and PE:CTP cytidylyltransferase were lower than in normal liver tissue. nih.gov This suggests that the profound accumulation of phosphoethanolamine observed in these cancers is not due to an overactive synthesis from ethanolamine but rather a bottleneck in its subsequent conversion to phosphatidylethanolamine. nih.govnih.gov This application of this compound provides a dynamic view of metabolic dysregulation in a disease state, going beyond static measurements of metabolite levels. nih.gov

Model SystemTechniqueKey Finding from (13C2)ethanolamine TracingReference
Normal and Lymphomatous Mouse Liver13C NMR SpectroscopyIn lymphomatous liver, ethanolamine kinase and PE:CTP cytidylyltransferase activities were lower, contributing to phosphoethanolamine accumulation. nih.gov
Lymphomatous Mouse LiverRadiolabelling (14C)Rate of phosphoethanolamine synthesis from ethanolamine was higher, while the rate of phosphatidylethanolamine synthesis was lower than in control livers. nih.gov

The gut microbiome produces a vast array of metabolites that can influence host physiology and metabolism. nih.govnih.gov Tracing these metabolic connections requires sophisticated in vivo approaches. While many studies use broad tracers like 13C-labeled carbohydrates, their findings can reveal specific pathways, such as those involving ethanolamine.

In a study investigating microbiome-host interactions, mice were administered [U-13C]-inulin, a polysaccharide fermented by gut bacteria. nih.govnih.gov Subsequent metabolomic analysis of cecum contents detected the presence of both 13C1- and 13C2-ethanolamine. nih.gov This finding suggests that gut microbes synthesize ethanolamine de novo from dietary fibers. The study further proposed that this microbially-synthesized ethanolamine is a precursor for choline synthesis within the gut microbiome. nih.gov The labeled choline, in turn, was found to be absorbed by the host and incorporated into lipids such as phosphatidylcholine and lysophosphatidylcholine in host plasma. nih.gov This work, by tracking the flow of carbon from a dietary fiber through microbial ethanolamine and choline into host lipids, provides a clear example of the intricate metabolic communication that occurs between the gut microbiome and the mammalian host, revealing a previously underappreciated role for gut microorganisms in choline biosynthesis. nih.govnih.gov

Research on Insect Vector Metabolism (e.g., Aedes Mosquitoes)

Stable isotope tracing using Ethanolamine-¹³C₂ has been employed to investigate phospholipid metabolism in the context of viral infections in insect vectors. A notable study focused on Aedes aegypti cells (Aag2), the mosquito vector for dengue virus (DENV), to understand how the virus manipulates host lipids for its replication. Phosphatidylethanolamine (PE) is a major component of cellular membranes in dipterans, and its de novo biosynthesis occurs through the Kennedy pathway, which utilizes ethanolamine. nih.gov

In this research, Aedes aegypti cells were supplemented with Ethanolamine-¹³C₂ 24 hours prior to infection with DENV. nih.gov This allowed for the tracking of ¹³C-labeled PEs. By monitoring the changes in both labeled (newly synthesized) and unlabeled PEs at various time points post-infection, the study aimed to elucidate the dynamics of phospholipid biosynthesis and remodeling during the viral life cycle. nih.gov The findings revealed that DENV infection leads to a reconfiguration of phospholipids, indicating that the virus actively manipulates the host's lipid metabolism to facilitate the formation of its replication complex. nih.gov This research highlights the utility of Ethanolamine-¹³C₂ as a probe to dissect the intricate interactions between viral pathogens and the metabolic pathways of their insect vectors.

The table below summarizes the experimental approach used to trace phospholipid metabolism in Aedes aegypti cells.

Table 1: Isotope Tracing of Phospholipid Metabolism in Aedes aegypti Cells

ParameterDescription
Cell Line Aedes aegypti Aag2 cells
Isotopic Probe Ethanolamine-¹³C₂
Experimental Condition Cells supplemented with the probe 24 hours before infection with Dengue Virus (DENV)
Time Points of Analysis 1, 6, 24, and 48 hours post-infection
Metabolites Tracked ¹³C-labeled and unlabeled phosphatidylethanolamines (PEs) and phosphatidylcholines (PCs)
Objective To determine how DENV regulates phospholipid biosynthesis and remodeling

Investigations in Microalgal Systems for Lipid Biosynthesis Pathways

Ethanolamine has been identified as a significant modulator of lipid accumulation in certain microalgae, which are of interest for biofuel production. While direct tracing with Ethanolamine-¹³C₂ is not widely documented in the available literature, studies using other ¹³C-labeled compounds in the presence of ethanolamine have provided deep insights into its metabolic effects.

In the heterotrophic microalga Crypthecodinium cohnii, which is known for its ability to accumulate lipids rich in docosahexaenoic acid (DHA), the addition of ethanolamine was found to enhance lipid production. To understand the underlying mechanism, a ¹³C metabolic flux analysis was performed using ¹³C-labeled glucose as the tracer, both with and without the addition of 1 mM ethanolamine. The analysis of the resulting flux distribution demonstrated that ethanolamine supplementation rerouted carbon flux through key metabolic pathways.

Key findings from the metabolic flux analysis in C. cohnii are detailed below:

Glycolysis and Citrate Pyruvate Cycle: The flux through the glycolysis pathway and the citrate pyruvate cycle was strengthened.

Pentose Phosphate (B84403) Pathway (PPP): In contrast, the flux through the PPP was diminished.

TCA Cycle: The flux in the tricarboxylic acid (TCA) cycle was slightly decreased compared to the control group without ethanolamine.

NADPH Source: A significant increase in the activity of the malic enzyme (ME) was observed, suggesting that NADP+-dependent ME is a primary source of NADPH, a crucial reducing equivalent for lipid biosynthesis.

These findings indicate that ethanolamine promotes lipid accumulation by redirecting carbon from pathways like the PPP towards glycolysis and the citrate pyruvate cycle, ultimately increasing the supply of precursors and energy for fatty acid synthesis.

The table below presents the observed changes in metabolic pathway flux in Crypthecodinium cohnii upon the addition of ethanolamine.

Table 2: Effect of Ethanolamine on Metabolic Flux in Crypthecodinium cohnii

Metabolic PathwayChange in Flux with Ethanolamine Addition
Glycolysis PathwayStrengthened
Citrate Pyruvate CycleStrengthened
Pentose Phosphate PathwayDecreased
TCA CycleSlightly Decreased

Future Directions and Emerging Research Avenues for Ethanolamine 13c2 Applications

Expansion and Refinement of Stable Isotope Resolved Metabolomics (SIRM) Approaches

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotope-enriched precursors to trace metabolic pathways. nih.gov The future of Ethanolamine-13C2 applications is intrinsically linked to the advancement of SIRM methodologies. The goal is to move beyond simple qualitative tracking to precise, quantitative flux analysis in complex, multi-compartmental systems.

A key area of expansion will be in enhancing the sensitivity and resolution of analytical platforms like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These improvements will enable the detection and quantification of low-abundance isotopologues of ethanolamine-derived metabolites in intricate biological matrices such as tissues and single cells. This will provide a more granular view of metabolic heterogeneity and cell-specific pathway utilization.

Recent studies have already demonstrated the power of SIRM in uncovering complex metabolic crosstalk. For instance, a 2024 study using 13C-labeled inulin in mice revealed the dynamic landscape of gut microbiome-host organ communication. nih.gov In this research, the gut microbiota metabolized the labeled inulin, leading to the production of various 13C-enriched metabolites, including 13C2-ethanolamine, which was detected in the cecum content. nih.gov This finding highlights a previously underappreciated role of gut microbes in choline biosynthesis via the ethanolamine (B43304) pathway. nih.govnih.gov Future SIRM approaches will build on such discoveries, aiming to quantify the flux of microbially-derived ethanolamine to the host and its subsequent incorporation into host lipid metabolism. nih.gov Refined SIRM workflows will allow for untargeted analysis, helping to identify novel downstream metabolites of ethanolamine and uncover previously unknown biochemical pathways. frontiersin.org

Development of Novel Isotopic Labeling Strategies and Advanced Tracers

While this compound is a valuable tool, the development of more sophisticated isotopic labeling strategies will open new research frontiers. Future work will involve the synthesis of ethanolamine molecules with different isotopic labels (e.g., combining 13C, 15N, and 2H) to simultaneously trace the fate of the carbon, nitrogen, and hydrogen atoms of the molecule. This multi-isotope tracing can provide deeper insights into reaction mechanisms and intersecting metabolic pathways.

Another emerging strategy is the use of positional isotopic labeling. Synthesizing ethanolamine with a 13C label at only the C1 or C2 position could help dissect specific enzymatic reactions and distinguish between alternative metabolic routes. These advanced tracers, when used in dynamic or "pulse-chase" experiments, will allow researchers to measure the rates of metabolic processes with greater precision. ethz.ch

Furthermore, there is growing interest in developing tracers that can be used in more physiologically relevant settings, such as in living organisms over extended periods. nih.govresearchgate.net The development of orally administrable forms of labeled precursors that give rise to this compound in vivo, or the use of complementary tracers like deuterium oxide (D2O), could overcome the limitations of short-term infusion studies and enable the monitoring of metabolic fluxes in free-living subjects over days or weeks. nih.govresearchgate.net

Advanced Computational Modeling for Integrated Metabolic Network and Flux Analysis

The complex datasets generated from this compound tracing experiments necessitate the use of advanced computational models for data interpretation. embopress.orgnih.gov Isotopic labeling data is essential for 13C-Metabolic Flux Analysis (13C-MFA), a computational method used to quantify intracellular metabolic rates (fluxes). nih.govcreative-proteomics.com The future in this area lies in developing more comprehensive and dynamic metabolic models.

These next-generation models will incorporate larger and more complex reaction networks, moving beyond central carbon metabolism to include detailed pathways of phospholipid synthesis, amino acid metabolism, and other pathways where ethanolamine is involved. nih.gov By integrating the isotopologue distribution data from this compound experiments, these models can provide accurate estimations of flux through specific pathways. nih.govspringernature.com This allows researchers to understand how metabolic networks adapt to different physiological conditions or disease states.

Moreover, computational approaches will be crucial for integrating multiple tracer datasets. nih.gov For example, modeling data from parallel experiments using both 13C-glucose and this compound can provide a more holistic and constrained view of the entire metabolic system. springernature.com The development of user-friendly software and robust statistical frameworks will be essential to validate these models and ensure the accuracy of flux estimations, making these powerful techniques more accessible to the broader research community. nih.govresearchgate.net

Interdisciplinary Research Integrating Diverse Omics Technologies with Isotopic Tracing for Holistic Biological Insights

The ultimate understanding of biological systems requires the integration of information from multiple levels of biological organization. Future research with this compound will increasingly adopt a systems biology approach, combining stable isotope tracing with other 'omics' technologies such as genomics, transcriptomics, and proteomics. embopress.org

Metabolic fluxes determined using this compound provide a direct readout of the functional output of a metabolic network. researchgate.net By integrating this functional data with transcriptomic and proteomic data, researchers can correlate changes in gene expression and protein levels with actual metabolic pathway activity. This can reveal regulatory mechanisms, identify rate-limiting steps in metabolic pathways, and uncover how cells re-wire their metabolism in response to genetic or environmental perturbations. ethz.ch

For example, observing an increased flux through the phosphatidylethanolamine (B1630911) synthesis pathway using this compound, combined with proteomic data showing increased expression of key enzymes in that pathway, provides a much stronger and more complete picture of cellular regulation. The study of gut-microbiome interactions is a prime example where this integrated approach is vital. nih.govnih.gov Combining SIRM data with metagenomic sequencing of the gut microbiota can link specific microbial species or genes to the production of key metabolites like ethanolamine, providing powerful insights into the mechanisms of host-microbe symbiosis and dysbiosis. nih.gov This holistic approach will be critical for translating fundamental metabolic discoveries into new therapeutic strategies for complex diseases.

Data Tables

Table 1: Detection of 13C-Labeled Metabolites in Mouse Cecum Content Following [U-13C]-Inulin Administration.

This table presents a selection of 13C isotopologues detected in a recent study, demonstrating the microbial synthesis of key metabolites, including the precursor 13C2-Ethanolamine, from a labeled dietary fiber. Data is adapted from a study on gut microbiome-host organ communication. nih.gov

MetaboliteDetected IsotopologuesImplied Metabolic Pathway
Ethanolamine 13C1, 13C2 Amino Acid Metabolism, Choline Biosynthesis
Choline13C1, 13C5Choline Biosynthesis
Methionine13C1, 13C3, 13C4, 13C5Amino Acid Metabolism, One-Carbon Metabolism
Serine13C1, 13C2, 13C3Amino Acid Metabolism
Phosphatidylcholine (PC)13C1 - 13C10Phospholipid Synthesis
Lysophosphatidylcholine (LPC)13C Isotopologues DetectedPhospholipid Metabolism

Q & A

Basic Research Question: What are the critical considerations for synthesizing and characterizing Ethanolamine-13C2 in isotopic labeling studies?

Methodological Answer:
Synthesis of this compound requires precise incorporation of 13C isotopes at specific carbon positions. Key steps include:

  • Precursor Selection : Use 13C-enriched precursors (e.g., 13C-labeled ethylene oxide or ammonia) to ensure isotopic purity.
  • Reaction Optimization : Monitor reaction conditions (pH, temperature) to minimize isotopic dilution or side reactions .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic enrichment and structural integrity. For example, 13C-NMR peaks at ~40-60 ppm for labeled carbons .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) to verify chemical and isotopic purity (>99% atom% 13C) .

Advanced Research Question: How can this compound be integrated into metabolic flux analysis for phospholipid biosynthesis studies?

Methodological Answer:
this compound is a tracer for tracking phosphatidylethanolamine synthesis. Design considerations include:

  • Cell Culture/Tissue Models : Use physiologically relevant systems (e.g., hepatocytes or cancer cell lines) with controlled nutrient media to avoid unlabeled ethanolamine interference .
  • Time-Course Sampling : Collect samples at multiple timepoints to capture dynamic 13C incorporation into phospholipids.
  • Data Interpretation : Apply computational flux analysis (e.g., isotopomer spectral analysis) to resolve pathway activity. Contradictions in labeling patterns may arise from compartmentalized metabolism or enzyme promiscuity; validate with knockouts or enzyme inhibitors .
  • Analytical Tools : Liquid chromatography-tandem MS (LC-MS/MS) with stable isotope tracing protocols ensures sensitivity for low-abundance metabolites .

Basic Research Question: What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Deproteinize biological samples (e.g., plasma, cell lysates) using cold methanol/chloroform to isolate ethanolamine .
  • Quantitative MS : Use internal standards (e.g., Ethanolamine-15N) for calibration. Electrospray ionization (ESI)-MS in positive ion mode achieves detection limits <1 nM .
  • Cross-Validation : Compare results with derivatization-GC-MS to address potential matrix effects in ESI-MS .

Advanced Research Question: How should researchers address discrepancies in isotopic enrichment data when using this compound in in vivo studies?

Methodological Answer:
Discrepancies may stem from:

  • Isotopic Dilution : Endogenous unlabeled ethanolamine pools dilute tracer signals. Mitigate by pre-starving models of ethanolamine or using knockout organisms lacking endogenous synthesis pathways .
  • Compartmentalization : Subcellular partitioning (e.g., mitochondrial vs. cytosolic pools) alters labeling kinetics. Use fractionation or fluorescent probes to resolve spatial distribution .
  • Data Normalization : Express enrichment as molar percent excess (MPE) relative to baseline controls. Statistical frameworks (e.g., Bayesian modeling) improve robustness in noisy datasets .

Basic Research Question: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store lyophilized this compound at -80°C under inert gas (argon) to prevent oxidation. Reconstitute in deuterated solvents (e.g., D2O) for NMR studies to minimize proton exchange .
  • Handling Protocols : Use glass vials to avoid adsorption to plastic surfaces. Perform aliquotting in humidity-controlled environments to limit hygroscopic degradation .

Advanced Research Question: How can researchers validate the specificity of this compound in tracing phospholipid remodeling pathways amid competing metabolic routes?

Methodological Answer:

  • Tracer Pulse-Chase Experiments : Administer this compound in short pulses followed by cold ethanolamine to track turnover rates .
  • Multi-Omics Integration : Pair 13C tracing with transcriptomics/proteomics to correlate enzyme expression with labeling patterns. For example, link CTP:phosphoethanolamine cytidylyltransferase (PCYT2) activity to phosphatidylethanolamine synthesis rates .
  • Kinetic Modeling : Develop compartmentalized kinetic models to distinguish contributions from de novo synthesis vs. recycling pathways. Validate with isotopic steady-state experiments .

Basic Research Question: What ethical and safety guidelines apply to using this compound in animal or human studies?

Methodological Answer:

  • Regulatory Compliance : Follow ICH guidelines for tracer administration, including dose justification based on prior pharmacokinetic data .
  • Safety Data Sheets (SDS) : Review SDS for hazards (e.g., skin/eye irritation) and implement PPE protocols .
  • Ethical Approval : Submit protocols to institutional review boards (IRBs) for human studies or animal care committees, emphasizing minimal tracer doses and waste disposal plans .

Advanced Research Question: What strategies improve reproducibility when scaling this compound experiments from in vitro to in vivo systems?

Methodological Answer:

  • Dose Calibration : Adjust tracer concentrations based on organism size and ethanolamine clearance rates. Use pharmacokinetic modeling to predict effective doses .
  • Batch Consistency : Source this compound from certified suppliers with lot-specific isotopic purity certificates .
  • Reporting Standards : Document all experimental parameters (e.g., infusion rates, sampling intervals) following CONSORT-EHEALTH guidelines to enable replication .

Basic Research Question: How can researchers mitigate background noise in 13C-NMR spectra when analyzing this compound in complex mixtures?

Methodological Answer:

  • Spectral Editing : Use distortionless enhancement by polarization transfer (DEPT) NMR to suppress signals from unlabeled carbons .
  • Shimming and Locking : Optimize magnetic field homogeneity using deuterated solvents.
  • Signal Averaging : Acquire multiple scans (≥128) to improve signal-to-noise ratios .

Advanced Research Question: How to integrate this compound-derived data into broader lipidomic or metabolomic databases while ensuring interoperability?

Methodological Answer:

  • Data Standardization : Format results using Metabolomics Standards Initiative (MSI) guidelines, including metadata on tracer purity and analytical platforms .
  • Repository Submission : Upload datasets to public repositories (e.g., MetaboLights) with unique identifiers. Use controlled vocabularies (e.g., ChEBI for ethanolamine) to enhance cross-study comparability .
  • Machine Learning : Apply tools like XCMS Online or MZmine 3 for peak alignment and annotation across heterogeneous datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.